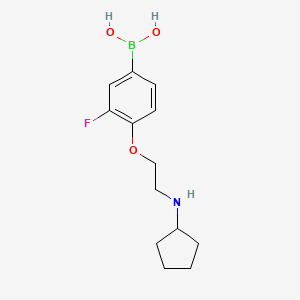

(4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid

Description

(4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorine atom and a cyclopentylaminoethoxy group

Properties

IUPAC Name |

[4-[2-(cyclopentylamino)ethoxy]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO3/c15-12-9-10(14(17)18)5-6-13(12)19-8-7-16-11-3-1-2-4-11/h5-6,9,11,16-18H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTUDRJVGWLSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCNC2CCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801172622 | |

| Record name | Boronic acid, B-[4-[2-(cyclopentylamino)ethoxy]-3-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704096-02-5 | |

| Record name | Boronic acid, B-[4-[2-(cyclopentylamino)ethoxy]-3-fluorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704096-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[2-(cyclopentylamino)ethoxy]-3-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the synthesis of the intermediate 4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl bromide. This intermediate can be prepared by reacting 4-bromo-3-fluorophenol with 2-(cyclopentylamino)ethanol under suitable conditions.

The brominated intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of (4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids are known for their ability to inhibit proteasomes, making them potential candidates for anticancer therapies. Research has shown that (4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid can selectively inhibit certain cancer cell lines by disrupting proteasomal function, leading to apoptosis in malignant cells. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer types, including breast and prostate cancers.

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. Specifically, it can inhibit serine proteases, which are crucial in various biological processes. The structural features of the compound allow it to bind effectively to the active sites of these enzymes, thereby blocking their activity and providing a therapeutic avenue for diseases characterized by excessive protease activity.

Organic Synthesis

Cross-Coupling Reactions

(4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, which are essential in constructing complex organic molecules. Its application in synthesizing biaryl compounds has been documented, showcasing its efficiency and selectivity in various reaction conditions.

Functionalization of Aromatic Compounds

The compound can also be utilized for the functionalization of aromatic systems. By employing this boronic acid in reactions involving aryl halides, researchers can introduce various functional groups onto aromatic rings, thereby expanding the library of compounds available for further chemical exploration.

Materials Science

Polymer Chemistry

In materials science, (4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid has been explored for its potential use in polymer synthesis. Its ability to form covalent bonds with polymers can lead to the development of new materials with enhanced properties such as increased thermal stability and mechanical strength.

Nanomaterials Development

The compound has also been investigated for its role in the synthesis of nanomaterials. By incorporating boronic acid functionalities into nanostructures, researchers aim to create materials with unique electronic and optical properties that could be applied in sensors and electronic devices.

Mechanism of Action

The mechanism of action of (4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting the activity of the target enzyme. This interaction can disrupt key biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: A simpler analog that lacks the fluorine and cyclopentylaminoethoxy substituents.

4-Fluorophenylboronic acid: Similar structure but without the cyclopentylaminoethoxy group.

Cyclopentylboronic acid: Contains the cyclopentyl group but lacks the phenyl and fluorine substituents.

Uniqueness

(4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid is unique due to the combination of its boronic acid group, fluorine atom, and cyclopentylaminoethoxy substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development in various fields.

Biological Activity

(4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid, with the CAS number 1704096-02-5, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes and other metabolic disorders. This compound is characterized by its unique structural features, which contribute to its interaction with biological systems.

- Molecular Formula : C16H22BFO3

- Molecular Weight : 267.11 g/mol

- Purity : Typically ≥95% in commercial preparations .

Boronic acids, including this compound, often interact with biological molecules through reversible covalent bonding with diols. This property is particularly significant in the context of glucose-responsive systems, where boronic acids can modulate insulin release based on blood glucose levels. The incorporation of fluorine in the phenyl ring enhances the compound's lipophilicity and may improve its binding affinity to target proteins .

Antidiabetic Effects

Recent studies have explored the role of boronic acids in diabetes management due to their ability to enhance insulin signaling and glucose uptake. The compound has been investigated for its effects on:

Renoprotective Properties

The compound may also exhibit renoprotective effects. DPP-4 inhibitors have shown promise in reducing urinary albumin excretion and protecting renal function in diabetic patients. The observed reduction in microalbuminuria indicates a potential for this boronic acid derivative to contribute positively to kidney health in the context of diabetes .

Study 1: DPP-4 Inhibition and Microalbuminuria

A clinical study investigated the effects of a DPP-4 inhibitor on patients with diabetic nephropathy, highlighting that such inhibitors can significantly lower microalbuminuria levels over a 24-week treatment period. This suggests that compounds like (4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid could similarly impact renal outcomes through DPP-4 inhibition .

Study 2: Glucose-responsive Insulin Systems

Research has demonstrated that phenylboronic acids can be modified to create glucose-responsive insulin analogs. Such modifications enhance solubility and bioactivity under varying glucose concentrations. Although specific data on this compound’s application in insulin systems is not yet available, its structural characteristics align with those known to improve glucose-dependent solubility .

Comparative Analysis of Biological Activity

Q & A

Q. What are the recommended synthetic routes for (4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki-Miyaura coupling, a widely used method for aryl boronic acids. Key steps include:

- Substrate preparation : Use fluorinated aryl halides (e.g., 3-fluoro-4-bromophenol derivatives) as precursors.

- Amination : Introduce the cyclopentylaminoethoxy group via nucleophilic substitution or palladium-catalyzed coupling.

- Boronation : Employ bis(pinacolato)diboron or other boron sources under inert conditions (e.g., nitrogen atmosphere) .

- Optimization : Adjust catalysts (e.g., Rh(I) complexes with chiral ligands) and solvents (1,4-dioxane, THF) to enhance enantioselectivity and yield . Typical yields: 60–85%, depending on purity of intermediates and catalyst efficiency.

Q. How should researchers characterize this boronic acid to confirm structural integrity and purity?

Use a combination of:

- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., fluorine at C3, cyclopentylaminoethoxy at C4) .

- HPLC-MS : For purity assessment (>95% recommended) and detection of hydrolyzed boronic acid byproducts (e.g., boroxines) .

- Elemental Analysis : Confirm boron content (theoretical ~4.2%) .

- Thermal Analysis : Melting point determination (compare to analogs like 4-methoxyphenylboronic acid, mp ~263°C) .

Advanced Research Questions

Q. How can researchers address instability of this boronic acid in aqueous or protic environments during biological assays?

- Protection Strategies : Use pinacol ester derivatives to stabilize the boronic acid moiety. Revert to active form via hydrolysis post-synthesis .

- Buffering : Maintain pH 7–8 with phosphate or Tris buffers to minimize hydrolysis .

- Co-solvents : Add DMSO or ethanol (≤10% v/v) to improve solubility and reduce water activity . Note: Stability tests under physiological conditions (37°C, 24h) are critical for reproducibility .

Q. What experimental designs resolve contradictions in reported reactivity of fluorinated aryl boronic acids in cross-coupling reactions?

Discrepancies may arise from:

- Substituent Effects : The electron-withdrawing fluorine at C3 alters electron density, potentially slowing transmetalation. Compare reactivity with non-fluorinated analogs (e.g., 4-chlorophenylboronic acid) .

- Catalyst Compatibility : Screen Pd(0)/Pd(II) catalysts with varying ligands (e.g., SPhos vs. XPhos) to identify optimal systems .

- Base Selection : Use weaker bases (e.g., KCO) instead of strong bases (NaOH) to mitigate protodeboronation . Case Study: A 2024 study found that Rh(I) catalysts improved coupling efficiency by 20% compared to Pd-based systems for sterically hindered analogs .

Q. How can computational methods guide the optimization of this compound’s binding affinity in enzyme inhibition studies?

- Docking Simulations : Model interactions with serine proteases or other targets using software like AutoDock Vina. Focus on the boronic acid’s ability to form reversible covalent bonds with active-site residues .

- MD Simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories to predict IC values .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity for derivatives .

Methodological Challenges & Solutions

Q. What strategies mitigate byproduct formation during the synthesis of the cyclopentylaminoethoxy side chain?

- Temperature Control : Perform amination at 0–5°C to suppress elimination byproducts (e.g., ethylene oxide formation) .

- Protecting Groups : Temporarily protect the boronic acid with trifluoroborate salts during side-chain modification .

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization (MeOH/HO) to isolate the target compound .

Q. How do researchers validate the biological activity of this compound against conflicting literature reports?

- Dose-Response Curves : Perform assays in triplicate with positive controls (e.g., bortezomib for proteasome inhibition) .

- Counter-Screens : Test against off-target enzymes (e.g., tyrosine kinases) to confirm specificity .

- Structural analogs : Compare activity with derivatives lacking the cyclopentyl group or fluorine to isolate pharmacophore contributions .

Safety & Handling Protocols

Q. What are critical safety precautions for handling this boronic acid in the lab?

- Storage : Keep at 0–6°C under nitrogen to prevent oxidation. Use amber vials to block light-induced degradation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders .

- Spill Management : Neutralize with damp sand and dispose as hazardous waste (EPA Category D003 for boron) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.